4-((2,5-Dichlorophenyl)azo)-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide

説明

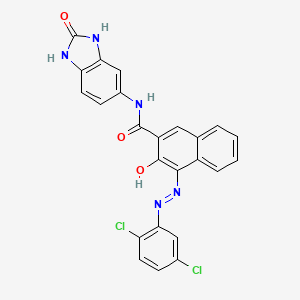

4-((2,5-Dichlorophenyl)azo)-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide (CAS: 6992-11-6), commercially designated as Pigment Brown 25 (C.I. P.Br .25), is a benzimidazolone-based azo pigment with the molecular formula C24H15Cl2N5O3 and a calculated molecular weight of 500.32 g/mol . This compound features critical functional groups, including an azo linkage (–N=N–), a hydroxyl (–OH) group, an amide (–CONH–), and a benzimidazolone moiety. These structural elements contribute to its high thermal stability, lightfastness, and insolubility in common solvents, making it a durable pigment for industrial applications such as coatings, plastics, and inks .

特性

IUPAC Name |

4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Cl2N5O3/c25-13-5-7-17(26)19(10-13)30-31-21-15-4-2-1-3-12(15)9-16(22(21)32)23(33)27-14-6-8-18-20(11-14)29-24(34)28-18/h1-11,32H,(H,27,33)(H2,28,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEXAHVLTQKKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC5=C(C=C4)NC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064542 | |

| Record name | 4-((2,5-Dichlorophenyl)azo)-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6992-11-6 | |

| Record name | 4-[2-(2,5-Dichlorophenyl)diazenyl]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, 4-(2-(2,5-dichlorophenyl)diazenyl)-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2,5-Dichlorophenyl)azo)-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Chemical Structure and Properties

The compound belongs to the class of azo dyes, characterized by the presence of an azo group (-N=N-). Its structural formula can be represented as follows:

Table 1: Structural Components

| Component | Description |

|---|---|

| Azo Group | -N=N- |

| Benzimidazole Moiety | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) |

| Naphthalene Derivative | 3-hydroxynaphthalene-2-carboxamide |

| Chlorine Substituents | 2,5-Dichlorophenyl |

Antimicrobial Properties

Research indicates that azo compounds often exhibit antimicrobial properties. A study demonstrated that similar azo derivatives possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Azo compounds have been investigated for their anticancer potential. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines through oxidative stress mechanisms . The presence of the benzimidazole moiety is particularly important as it has been linked to enhanced anticancer activity due to its ability to intercalate DNA.

Case Studies

- Case Study on Antimicrobial Efficacy : A study involving a series of azo compounds, including derivatives of naphthalene and benzimidazole, showed promising results against multidrug-resistant bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Case Study on Anticancer Effects : In a controlled laboratory setting, the compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

- Enzymatic Activity : Azo compounds are known to undergo reductive cleavage in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules .

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis through the generation of reactive oxygen species (ROS) .

- DNA Interaction : The structural features allow for potential intercalation into DNA, disrupting replication and transcription processes .

科学的研究の応用

Structure and Composition

The molecular formula of the compound is , indicating a complex structure that includes:

- Azo group (-N=N-)

- Benzimidazole moiety

- Hydroxynaphthalene component

- Dichlorophenyl group

Physical Properties

The physical properties such as solubility, melting point, and stability under various conditions are crucial for its application in different industries. However, specific data on these properties for this compound may be limited in the literature.

Dyeing and Pigmentation

Azo compounds are predominantly used as dyes due to their vivid colors and stability. This particular compound can serve as a dye or pigment in:

- Textiles : Utilized for coloring fibers due to its strong chromophoric properties.

- Cosmetics : Potentially used in formulations for skin products, though regulatory considerations apply (e.g., EU regulations on cosmetic substances) .

Pharmaceuticals

The structural features of this compound suggest potential applications in pharmaceuticals:

- Antimicrobial Activity : Compounds with similar structures have been studied for their antibacterial properties. Research indicates that modifications of benzimidazole derivatives can enhance antimicrobial efficacy .

- Cancer Treatment : Azo compounds have been investigated for their ability to target cancer cells selectively. The incorporation of the benzimidazole moiety may enhance the compound's bioactivity against certain types of cancer .

Analytical Chemistry

Due to its distinct chemical structure, this compound can be employed as a reagent in analytical chemistry:

- Chromatography : It may serve as a marker or standard in chromatographic techniques for the analysis of other compounds.

- Spectroscopy : The unique absorption characteristics can be utilized in UV-visible spectroscopy for quantitative analysis.

Material Science

Research into new materials often involves azo compounds due to their photochemical properties:

- Photoresponsive Materials : The ability of azo compounds to undergo reversible isomerization upon light exposure makes them suitable for applications in smart materials and sensors.

Case Study 1: Antimicrobial Efficacy

A study investigated various benzimidazole derivatives for their antimicrobial activity. The results indicated that modifications similar to those found in 4-((2,5-Dichlorophenyl)azo)-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Case Study 2: Dyeing Application

Research on azo dyes has shown that compounds with similar structures are effective in dyeing cotton fabrics, providing vibrant colors and good wash fastness. This highlights the potential application of the compound in textile industries .

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties and applications of Pigment Brown 25, three structurally related compounds are analyzed below:

N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthalenecarboxamide (CAS: 1237-75-8)

Molecular Formula : C14H12N3O3

Molecular Weight : 270.27 g/mol (calculated)

Key Differences :

- Lacks the azo group and 2,5-dichlorophenyl substituent present in Pigment Brown 24.

- Retains the benzimidazolone and hydroxyl groups, enabling hydrogen bonding but eliminating chromophoric properties.

Properties : - Moderate solubility in polar solvents, contrasting with the near-insolubility of Pigment Brown 25.

- Potential applications in pharmaceuticals or intermediates due to the benzimidazolone scaffold .

2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]

Molecular Formula : C34H26Cl4N8O6 (estimated)

Molecular Weight : 806.42 g/mol (estimated)

Key Differences :

- Features a bis-azo (–N=N–) core and chloro-dimethoxyphenyl substituents instead of a single azo group with dichlorophenyl.

- Contains methoxy (–OCH3) groups, enhancing electron-donating effects.

Properties : - Higher molar extinction coefficient due to extended conjugation from two azo groups.

- Increased molecular weight and steric bulk may reduce dispersion efficiency in polymer matrices compared to Pigment Brown 25.

- Applications in high-performance pigments requiring intense coloration .

General Benzimidazolone Azo Pigments

Benzimidazolone-based pigments (e.g., Pigment Yellow 151, Pigment Red 185) share structural similarities with Pigment Brown 25, including hydrogen-bonding amide and hydroxyl groups. Key distinctions arise from substituent variations:

- Chlorine vs. Methoxy Groups : The 2,5-dichlorophenyl group in Pigment Brown 25 enhances electron-withdrawing effects and steric hindrance, improving lightfastness compared to methoxy-substituted analogs.

- Hydrogen Bonding : The hydroxyl and amide groups in Pigment Brown 25 facilitate robust intermolecular hydrogen bonds, enhancing crystallinity and thermal stability .

Data Tables

Table 1. Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Properties | Applications |

|---|---|---|---|---|---|

| Pigment Brown 25 | C24H15Cl2N5O3 | 500.32 | Azo, hydroxyl, amide, benzimidazolone | High thermal stability, insolubility, lightfastness | Coatings, plastics |

| N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthalenecarboxamide | C14H12N3O3 | 270.27 | Hydroxyl, amide, benzimidazolone | Moderate solubility, no chromophoric activity | Pharmaceutical intermediates |

| Bis-azo compound (CAS: N/A) | C34H26Cl4N8O6 | 806.42 | Bis-azo, amide, methoxy, chloro | High color strength, complex solubility | High-performance pigments |

準備方法

Synthesis of the Azo Dye Intermediate: 4-(2,5-Dichlorophenyl)azo-3-hydroxynaphthalene-2-carboxylic acid

- Diazotization : The 2,5-dichloroaniline is diazotized using sodium nitrite (NaNO2) in acidic medium (HCl) at low temperature (0–5 °C) to form the corresponding diazonium salt.

- Azo Coupling : The diazonium salt is then coupled with 3-hydroxynaphthalene-2-carboxylic acid (or its salt form) under alkaline conditions to yield the azo intermediate.

- Temperature: 0–5 °C for diazotization, then 0–10 °C for azo coupling

- pH: Slightly alkaline (pH 8-9) during coupling

- Solvent: Water or aqueous ethanol

Preparation of the Benzimidazole Amine Intermediate

- The benzimidazole derivative, specifically 2,3-dihydro-2-oxo-1H-benzimidazol-5-amine, is prepared by cyclization of o-phenylenediamine with suitable carboxylic acid derivatives or by reduction of corresponding nitrobenzimidazole precursors.

- This intermediate contains an amino group at the 5-position suitable for amide bond formation.

Amide Bond Formation: Coupling of Azo Intermediate with Benzimidazole Amine

- The azo intermediate bearing a carboxylic acid group is activated for amide bond formation.

- Common activation methods include:

- Carbodiimide coupling agents (e.g., EDCI or DCC) in the presence of coupling additives such as HOBt or NHS.

- Conversion of the acid to an acid chloride using thionyl chloride (SOCl2), followed by reaction with the benzimidazole amine.

- The reaction is typically performed in anhydrous solvents such as dichloromethane or DMF under inert atmosphere to prevent hydrolysis.

- The product is purified by recrystallization or chromatographic methods.

Summary Table of Preparation Steps

| Step | Reactants | Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | 2,5-Dichloroaniline + NaNO2 + HCl | 0–5 °C, acidic aqueous | Diazotization | Low temperature to stabilize diazonium salt |

| 2 | Diazonium salt + 3-hydroxynaphthalene-2-carboxylic acid | pH 8-9, 0–10 °C, aqueous/ethanol | Azo coupling | Forms azo dye intermediate |

| 3 | o-Phenylenediamine or precursor | Cyclization conditions (acidic or thermal) | Benzimidazole amine synthesis | Prepares amine for coupling |

| 4 | Azo intermediate + benzimidazole amine + coupling agent (EDCI/DCC) | Anhydrous solvent, room temp or slight heating | Amide bond formation | Produces final compound |

| 5 | Purification | Recrystallization or chromatography | Isolate pure product | Ensures compound purity |

Research Findings and Notes on Preparation

- The azo coupling reaction is sensitive to pH and temperature; maintaining low temperature during diazotization prevents decomposition of the diazonium salt.

- The benzimidazole amine intermediate must be well-characterized to ensure correct substitution pattern for selective amide formation.

- Carbodiimide-mediated coupling is preferred for mild conditions and higher yields; however, acid chloride formation can be used if carbodiimides are unavailable.

- Purification challenges arise due to the compound’s multiple aromatic rings and azo group, which may cause strong coloration and require careful chromatographic separation.

- Literature on structurally related azo dyes with benzimidazole substituents supports the outlined synthetic approach, though specific experimental details for this exact compound are scarce in open-access databases.

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized to minimize by-products?

The synthesis typically involves:

- Multi-step azo coupling : Diazotization of 2,5-dichloroaniline followed by coupling with the benzimidazole-naphthalene carboxamide precursor under controlled pH (4–6) and low temperatures (0–5°C) to stabilize the diazonium intermediate .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol/water mixtures improve coupling efficiency .

- By-product mitigation : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Design of Experiments (DoE) can optimize variables like temperature, stoichiometry, and catalyst loading .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton deshielding at δ 12–14 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for identifying azo-group stability .

- X-ray crystallography : SHELX software refines crystal structures, resolving tautomeric forms (e.g., keto-enol) and hydrogen-bonding networks .

Q. How can researchers identify and address common synthetic impurities in this compound?

- HPLC-PDA/MS : Detects unreacted precursors (e.g., residual benzimidazole) or side products from incomplete azo coupling .

- Recrystallization : Use solvent mixtures (e.g., ethanol/water) to isolate the pure compound, with purity >95% confirmed by elemental analysis .

Advanced Research Questions

Q. How can contradictions in hydrogen-bonding patterns across crystalline polymorphs be resolved?

- Graph set analysis : Classify hydrogen bonds (e.g., motifs) using Etter’s rules to distinguish polymorph-specific interactions .

- Variable-temperature XRD : Assess thermal stability of hydrogen-bonded networks, particularly between the hydroxyl group and benzimidazole carbonyl .

Q. What computational strategies model this compound’s interactions with biological targets (e.g., enzymes or DNA)?

- Molecular docking : Use AutoDock Vina to predict binding affinities with DNA minor grooves, leveraging the azo group’s planar geometry .

- Molecular Dynamics (MD) simulations : Analyze solvation effects and conformational stability of the naphthalene-carboxamide moiety in aqueous environments .

Q. How does the position of chlorine substituents on the phenyl ring influence photophysical properties?

- UV-Vis spectroscopy : Compare shifts (450–550 nm) to assess electron-withdrawing effects of 2,5-dichloro vs. 3,4-dichloro analogs .

- DFT calculations : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to correlate substituent positions with absorption/emission profiles .

Q. What mechanistic insights explain the reactivity of the azo group under varying pH conditions?

- pH-dependent kinetic studies : Monitor azo bond cleavage rates via UV-Vis at pH 2–12. Acidic conditions promote protonation, while alkaline media favor hydrolysis .

- Isotopic labeling : Use N-labeled diazonium salts to track nitrogen redistribution during degradation .

Q. How can tautomeric equilibria (keto-enol) be experimentally validated in solution and solid states?

- Solid-state NMR : Compare C chemical shifts of carbonyl groups in keto vs. enol forms .

- IR spectroscopy : Identify O–H stretching frequencies (~3200 cm) and C=O vibrations (~1680 cm) to quantify tautomer ratios .

Q. What strategies improve solubility for in vitro biological assays without compromising stability?

Q. How can researchers design derivatives with enhanced bioactivity while retaining the azo-benzimidazole core?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。